1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester
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Overview
Description
1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a benzimidazole core with a carboxylic acid group at the 6-position, a hydrazinyl group at the 2-position, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the benzimidazole derivative with hydrazine hydrate under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; typically carried out in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-Benzimidazole-2-carboxylic acid: Similar structure but lacks the hydrazinyl and methyl ester groups.
6-Chloro-1H-benzimidazole-2-carboxylic acid: Contains a chloro substituent instead of the hydrazinyl group.
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid: Contains a benzyl and hydroxy group instead of the hydrazinyl and methyl ester groups.
Uniqueness: 1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester is unique due to the presence of both the hydrazinyl and methyl ester groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
CAS No. |
2068151-93-7 |
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Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 2-hydrazinyl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-15-8(14)5-2-3-6-7(4-5)12-9(11-6)13-10/h2-4H,10H2,1H3,(H2,11,12,13) |
InChI Key |
SYUXAAPEVAWWNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)NN |
Origin of Product |
United States |
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